molecular formula C8H12N2 B1594435 5-Ethyl-2-methylpyridin-4-amine CAS No. 5350-64-1

5-Ethyl-2-methylpyridin-4-amine

Cat. No. B1594435
CAS RN: 5350-64-1
M. Wt: 136.19 g/mol
InChI Key: WIJOOIFTTQXTBL-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridin-4-amine is a chemical compound with the CAS Number: 5350-64-1 . It has a molecular weight of 136.2 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI Code for 5-Ethyl-2-methylpyridin-4-amine is 1S/C8H12N2/c1-3-7-5-10-6 (2)4-8 (7)9/h4-5H,3H2,1-2H3, (H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

5-Ethyl-2-methylpyridin-4-amine has a melting point of 88-90°C . It is typically stored at room temperature and is shipped at normal temperature . The compound is in the form of a powder .

Scientific Research Applications

Catalysis and Synthetic Applications

Amination of Aryl Halides Using Copper Catalysis

Bromopyridine was converted into aminopyridine under Cu2O catalysis, showcasing a method with low catalyst loading, mild reaction temperature, and pressure. This protocol has been extended to the amination of various aryl halides, demonstrating the compound's utility in synthetic organic chemistry (Lang et al., 2001).

Reductive Amination with 5-Ethyl-2-methylpyridine Borane

A new amine borane complex was reported for reductive aminations of ketones and aldehydes, highlighting the efficiency of using this complex in organic synthesis to maximize the economy of the reagent (Burkhardt & Coleridge, 2008).

Neurological Research

Potential Treatments for Neurological Injury and Disease

The compound's derivatives were investigated for their ability to restore conduction in injured spinal cord tissue. This study points to the compound's potential in developing treatments for neurological conditions (Smith et al., 2005).

Sensing and Detection Applications

Development of Aminoethylpyridine Based Fluorescent Probes

This study synthesized fluorescent compounds for the detection of Fe3+ and Hg2+ in aqueous media, demonstrating the compound's application in environmental monitoring and biological assays (Singh et al., 2020).

Safety And Hazards

The compound is classified as dangerous with hazard statements including H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-ethyl-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJOOIFTTQXTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276936
Record name 5-ethyl-2-methylpyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methylpyridin-4-amine

CAS RN

5350-64-1
Record name NSC50
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Record name 5-ethyl-2-methylpyridin-4-amine
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Record name 5-ethyl-2-methylpyridin-4-amine
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Record name 5-Ethyl-2-methyl-4-pyridinamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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